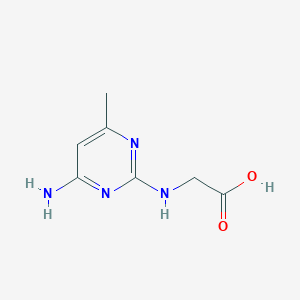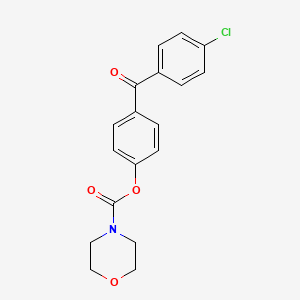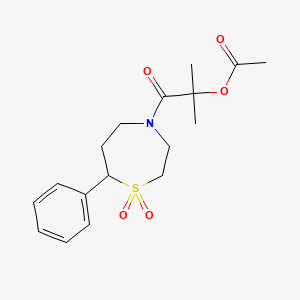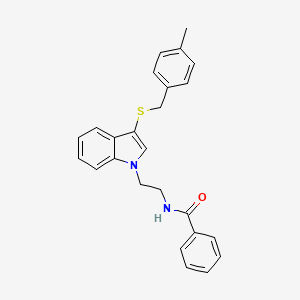
2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPP is a pyrimidine-based amino acid. It has garnered attention in scientific research due to its potential in various fields.
Scientific Research Applications
Molecular Adducts and Structural Characterization
Research has shown that molecular adducts involving pyrimidine derivatives, such as 2-aminopyrimidine, have been prepared and characterized to understand their crystal structures and potential applications in materials science. These studies provide insights into how such compounds can form complexes with other molecules, which is crucial for designing new materials with specific properties (Lynch et al., 1998).
Tautomerization Reactions
The interaction of pyrimidine derivatives with acetic acid has been explored, demonstrating how such compounds undergo amino-imino tautomerization reactions. This process is significant in the study of molecular dynamics and reactivity, offering valuable information for the development of chemical sensors and understanding biological processes (Kitamura et al., 2005).
Cyanoacetylation Reactions
The reactivity of pyrimidine derivatives towards cyanoacetic acid and acetic anhydride has been investigated, highlighting methods for functionalizing such compounds. This research aids in the synthesis of novel organic molecules with potential applications in pharmaceuticals and materials science (Quiroga et al., 2008).
Synthesis of Derivatives and Antimicrobial Activities
The synthesis of Schiff's base derivatives from pyrimidine compounds and their antimicrobial activities have been studied. Such research is fundamental for discovering new antimicrobial agents and understanding the structural requirements for biological activity (Sabry et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may interact with biological targets involved in these diseases.
Mode of Action
It’s known that similar compounds, like 2-aminopyrimidine derivatives, can inhibit immune-activated nitric oxide production . This suggests that 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid might interact with its targets to modulate immune responses.
Biochemical Pathways
Related compounds have been shown to inhibit nitric oxide production , which is a key player in various biochemical pathways, including immune response and inflammation.
Result of Action
Related compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may have similar effects.
properties
IUPAC Name |
2-[(4-amino-6-methylpyrimidin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-5(8)11-7(10-4)9-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGMBOMGKNWYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)


![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)
![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)


